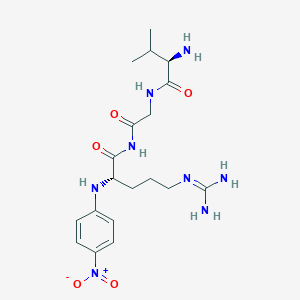
Valyl-glycyl-arginine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the peptide chain . The final step involves the deprotection of the amino groups and the addition of the 4-nitroanilide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Valyl-glycyl-arginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of smaller peptide fragments.
Substitution: Formation of substituted anilide derivatives.
Applications De Recherche Scientifique
Valyl-glycyl-arginine-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in clot dissolution and thrombolytic therapy.
Industry: Utilized in the development of diagnostic kits and biochemical reagents
Mécanisme D'action
Valyl-glycyl-arginine-4-nitroanilide acts as a tissue plasminogen activator by binding to plasminogen and converting it to plasmin, an enzyme responsible for breaking down fibrin clots. This mechanism involves the cleavage of specific peptide bonds in plasminogen, leading to its activation. The molecular targets include plasminogen and fibrin, and the pathway involves the conversion of plasminogen to plasmin, which then degrades fibrin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valyl-glycyl-arginine-4-nitroanilide: Known for its role as a tissue plasminogen activator.
Carbobenzoxy-L-Valyl-L-Glycyl-L-Arginine-4-Nitranilide: Another peptide with similar structure and function.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 4-nitroanilide group, which enhances its activity as a tissue plasminogen activator. This makes it particularly useful in biochemical assays and therapeutic applications .
Propriétés
Numéro CAS |
80798-23-8 |
|---|---|
Formule moléculaire |
C19H30N8O5 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide |
InChI |
InChI=1S/C19H30N8O5/c1-11(2)16(20)18(30)24-10-15(28)26-17(29)14(4-3-9-23-19(21)22)25-12-5-7-13(8-6-12)27(31)32/h5-8,11,14,16,25H,3-4,9-10,20H2,1-2H3,(H,24,30)(H4,21,22,23)(H,26,28,29)/t14-,16+/m0/s1 |
Clé InChI |
AOWXTXLTBLLDBS-GOEBONIOSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Synonymes |
Val-Gly-Arg-para-nitroanilide valyl-glycyl-arginine-4-nitroanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


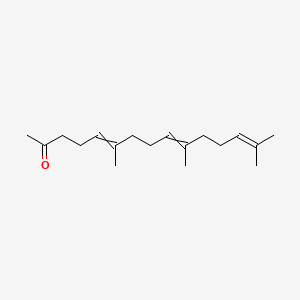

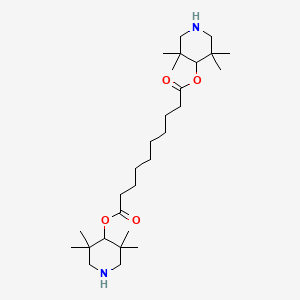
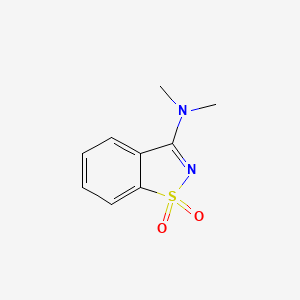
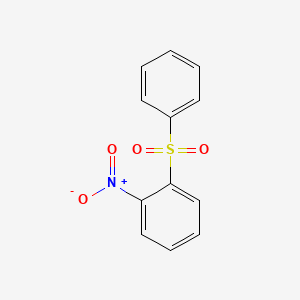
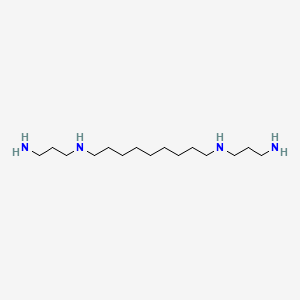
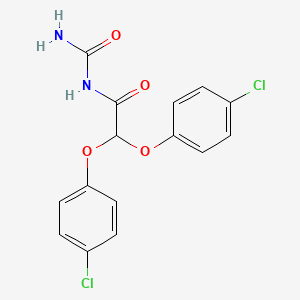

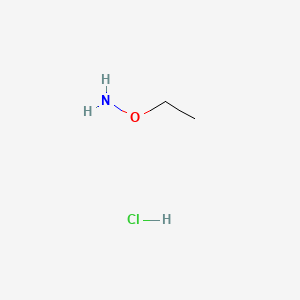
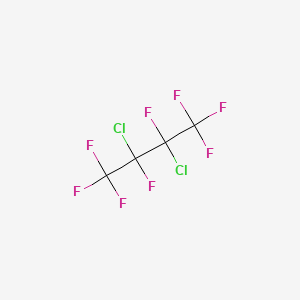
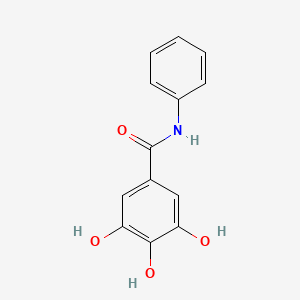
![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)
![5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.](/img/structure/B1209054.png)

